Mogroside IV-E
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Overview
Description
Mogroside IV-E is a natural sweetener derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound belongs to the mogroside family, which are cucurbitane-type triterpene glycosides. This compound is known for its intense sweetness and has been used in traditional Chinese medicine for its various health benefits, including antioxidation, anti-inflammatory, and blood glucose modulation effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mogroside IV-E involves the extraction of mogrosides from the monk fruit, followed by purification processes. The complexities of the mogroside structures, which consist of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol, make the purification or synthesis challenging . Biotransformation methods, particularly using enzymes such as β-glucosidase, have been employed to convert mogroside V into this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of immobilized enzymes in a continuous bioreactor system. This method allows for the efficient conversion of mogroside V to this compound under controlled conditions, optimizing factors such as temperature, pH, and flow rate to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: Mogroside IV-E undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation. The selective hydrolysis of glucose residues at specific positions on the mogroside molecule is a common reaction used to produce different mogrosides .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include β-glucosidase for enzymatic hydrolysis and various glycosyltransferases for glycosylation reactions. The reactions are typically carried out under mild conditions, such as neutral pH and moderate temperatures, to preserve the integrity of the mogroside structure .
Major Products Formed: The major products formed from the reactions involving this compound include other mogrosides such as mogroside III E and siamenoside I. These products are often formed through the selective hydrolysis and glycosylation of this compound .
Scientific Research Applications
Mogroside IV-E has a wide range of scientific research applications due to its biological activities. In chemistry, it is studied for its unique glycoside structure and potential as a natural sweetener. In biology and medicine, this compound is researched for its antioxidative, anti-inflammatory, and blood glucose modulation effects. Additionally, this compound is used in the food industry as a natural sweetener, offering a low-calorie alternative to sugar .
Mechanism of Action
The mechanism of action of mogroside IV-E involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of oxidative stress and inflammatory pathways. This compound has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing oxidative damage and inflammation . Additionally, it modulates blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in cells .
Comparison with Similar Compounds
Mogroside IV-E is unique among mogrosides due to its specific glycoside structure and intense sweetness. Similar compounds include mogroside V, mogroside III E, and siamenoside I. Mogroside V is the most abundant mogroside in monk fruit and is known for its high sweetness intensity. Mogroside III E and siamenoside I are other bioactive mogrosides that are produced through the biotransformation of mogroside V
Properties
Molecular Formula |
C54H92O24 |
---|---|
Molecular Weight |
1125.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 |
InChI Key |
WRPAFPPCKSYACJ-UYQGGQRHSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |
Origin of Product |
United States |
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